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molecular formula C12H19NO3 B8380701 3-Ethoxy-4-(2-ethoxyethoxy)-2-methylpyridine

3-Ethoxy-4-(2-ethoxyethoxy)-2-methylpyridine

Cat. No. B8380701
M. Wt: 225.28 g/mol
InChI Key: UVAUTAKSWZLSFV-UHFFFAOYSA-N
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Patent
US08026244B2

Procedure details

Triphenylphosphine (2.93 g, 11.2 mmol) was added to a stirred solution of 3-ethoxy-2-methylpyridin-4(1H)-one (1.42 g, 9.3 mmol, obtained from Example 4(b)) in THF (15 mL). 2-Ethoxy ethanol (2.93 g, 11.2 mmol) was added dropwise, followed by dropwise addition of DEAD (1.76 mL, 11.2 mmol). The reaction mixture was then stirred under reflux overnight. The solvent was evaporated in vacuo and the residue was dissolved in water (15 mL). The aqueous solution was adjusted to pH 1 with 2M hydrochloric acid, then extracted with ethyl acetate (3×20 mL). The combined organic phases were dried (MgSO4) and concentrated, and the crude product was purified by flash chromatography (CHCl3/MeOH; 9:1), giving the title compound (0.92 g, 44%).
Quantity
2.93 g
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.93 g
Type
reactant
Reaction Step Two
Name
DEAD
Quantity
1.76 mL
Type
reactant
Reaction Step Three
Yield
44%

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH2:20]([O:22][C:23]1[C:28](=[O:29])[CH:27]=[CH:26][NH:25][C:24]=1[CH3:30])[CH3:21].[CH2:31]([O:33][CH2:34][CH2:35]O)[CH3:32].CCOC(/N=N/C(OCC)=O)=O>C1COCC1>[CH2:20]([O:22][C:23]1[C:24]([CH3:30])=[N:25][CH:26]=[CH:27][C:28]=1[O:29][CH2:32][CH2:31][O:33][CH2:34][CH3:35])[CH3:21]

Inputs

Step One
Name
Quantity
2.93 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
1.42 g
Type
reactant
Smiles
C(C)OC1=C(NC=CC1=O)C
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.93 g
Type
reactant
Smiles
C(C)OCCO
Step Three
Name
DEAD
Quantity
1.76 mL
Type
reactant
Smiles
CCOC(=O)/N=N/C(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water (15 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the crude product was purified by flash chromatography (CHCl3/MeOH; 9:1)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC=1C(=NC=CC1OCCOCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.92 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 43.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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